(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol
Description
Properties
IUPAC Name |
[1-(2-cyclohexylethyl)benzimidazol-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c19-12-16-17-14-8-4-5-9-15(14)18(16)11-10-13-6-2-1-3-7-13/h4-5,8-9,13,19H,1-3,6-7,10-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNBWCVUVNPLKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCN2C3=CC=CC=C3N=C2CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation of o-Phenylenediamine with Glycolic Acid
The benzimidazole core is constructed via acid-catalyzed condensation between o-phenylenediamine and glycolic acid (2-hydroxyacetic acid). Under reflux in hydrochloric acid (HCl), glycolic acid acts as both a carbonyl source and a hydroxyl donor, yielding 2-(hydroxymethyl)-1H-benzimidazole.
Reaction Conditions
Mechanistic Insights
Glycolic acid undergoes dehydration to form an intermediate acyl chloride, which reacts with o-phenylenediamine. Cyclization occurs via nucleophilic attack of the adjacent amine on the carbonyl carbon, followed by aromatization. The hydroxymethyl group remains intact due to the mild acidic conditions.
N-Alkylation with 2-Cyclohexylethyl Bromide
The 1-position nitrogen of 2-(hydroxymethyl)-1H-benzimidazole is alkylated using 2-cyclohexylethyl bromide under basic conditions.
Reaction Conditions
Challenges and Optimization
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Regioselectivity: The 1-position nitrogen is preferentially alkylated due to lower steric hindrance compared to the 3-position.
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Side Reactions: Over-alkylation is mitigated by controlling stoichiometry and reaction time.
Pre-Functionalization of o-Phenylenediamine Prior to Cyclization
Mono-Alkylation of o-Phenylenediamine
o-Phenylenediamine is selectively mono-alkylated at one amine group using 2-cyclohexylethyl bromide.
Reaction Conditions
Cyclization with Glycolic Acid
The alkylated intermediate, N-(2-cyclohexylethyl)-o-phenylenediamine, undergoes cyclization with glycolic acid under HCl catalysis.
Key Advantages
-
Direct incorporation of the hydroxymethyl group during ring formation.
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Avoids post-cyclization functionalization steps.
Yield: ~55% (lower due to steric effects from the pre-installed cyclohexylethyl group).
Reductive Amination Pathway
Formylation of 2-Methylbenzimidazole
Alternative routes involve formylation of 2-methyl-1-(2-cyclohexylethyl)-1H-benzimidazole using the Vilsmeier-Haack reagent (POCl₃/DMF).
Reaction Conditions
Reduction of the Formyl Group
The resulting 2-formyl derivative is reduced to the primary alcohol using sodium borohydride (NaBH₄).
Conditions
Comparative Analysis of Synthetic Routes
| Route | Steps | Overall Yield | Key Advantages | Limitations |
|---|---|---|---|---|
| 1 | 2 | ~60% | High purity, scalable | Multiple steps requiring isolation |
| 2 | 2 | ~33% | Fewer post-cyclization steps | Low yield due to steric hindrance |
| 3 | 3 | ~50% | Flexible functionalization | Requires hazardous reagents (POCl₃) |
Large-Scale Production Considerations
Solvent Selection
Catalytic Efficiency
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NH₄Cl catalysis: Improves cyclization yields by 15–20% compared to HCl alone.
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Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C).
Characterization and Quality Control
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products:
Oxidation: Formation of benzimidazole-2-carboxylic acid derivatives.
Reduction: Formation of benzimidazole-2-ylmethanol.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .
Biology: In biological research, benzimidazole derivatives are studied for their potential as enzyme inhibitors and receptor modulators .
Medicine: Medicinal applications include the development of drugs with antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, benzimidazole derivatives are used as corrosion inhibitors and in the production of polymers and dyes .
Mechanism of Action
The mechanism of action of (1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors, altering signal transduction pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzimidazole derivatives exhibit diverse pharmacological and physicochemical properties depending on their substituents. Below is a detailed comparison of “(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol” with structurally related analogs:
Table 1: Key Structural and Functional Comparisons
Key Findings :
Synthetic Flexibility : The hydroxymethyl group at C2 allows versatile derivatization. For instance, oxidation converts it to a carbaldehyde for Schiff base formation , while alkylation/arylation at N1 modulates steric and electronic properties .
Impact of N1 Substituents :
- Benzyl/aryl groups (e.g., 4-nitrobenzyl) enhance biological activity but may reduce metabolic stability due to aromatic oxidation .
- Aliphatic chains (e.g., cyclohexylethyl) improve lipophilicity and resistance to cytochrome P450-mediated degradation, favoring blood-brain barrier penetration .
Biological Activity: Derivatives with electron-withdrawing groups (e.g., nitro) show antiparasitic activity (e.g., against Trypanosoma cruzi) .
Conflicting Evidence :
- Some studies emphasize aromatic N1 substituents for antiviral activity , while others suggest aliphatic chains (e.g., cyclohexylethyl) are superior for CNS-targeted drugs .
Biological Activity
The compound (1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)methanol is a member of the benzimidazole family, known for its diverse biological activities. This article explores its biological activity, focusing on its potential medicinal applications, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound features a benzimidazole core with a cyclohexylethyl substituent and a hydroxymethyl group. This unique structure enhances its solubility and reactivity, making it a candidate for various pharmacological applications.
| Property | Details |
|---|---|
| IUPAC Name | [1-(2-cyclohexylethyl)benzimidazol-2-yl]methanol |
| Molecular Formula | C16H22N2O |
| CAS Number | 537702-17-3 |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The mechanism involves:
- Enzyme Inhibition : The compound can bind to the active or allosteric sites of enzymes, modulating their activity.
- Receptor Modulation : It may interact with specific receptors, influencing signal transduction pathways.
Antimicrobial Activity
Benzimidazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains:
- Gram-positive bacteria : Effective against Staphylococcus aureus (including MRSA).
- Gram-negative bacteria : Shows potential activity against E. coli and Pseudomonas aeruginosa.
In vitro studies demonstrate that the compound has a minimum inhibitory concentration (MIC) in the low micromolar range, indicating its potency as an antimicrobial agent .
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves:
- Cell Cycle Arrest : Inducing G2/M phase arrest in cancer cells.
- Mitotic Catastrophe : The compound disrupts tubulin polymerization, leading to multinucleation and cell death .
Comparative Analysis with Similar Compounds
The structural uniqueness of this compound offers distinct advantages over other benzimidazole derivatives.
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| Benzimidazole | Core structure similar | Antimicrobial, anticancer |
| 2-Methylbenzimidazole | Methyl substitution on benzene | Antiparasitic |
| 5-Nitrobenzimidazole | Nitro group substitution | Antibacterial |
| 1H-Benzimidazole-2-carboxylic acid | Carboxylic acid group | Anti-inflammatory |
The cyclohexylethyl substituent enhances lipophilicity and may improve bioavailability compared to simpler derivatives.
Study 1: Anticancer Efficacy
A study evaluated the cytotoxic effects of this compound on MCF-7 cells. Results indicated an IC50 value of approximately 50 nM, demonstrating significant antiproliferative effects. The compound was found to induce apoptosis through the activation of caspase pathways .
Study 2: Antimicrobial Activity
In another study, the compound was tested against various bacterial strains. It exhibited strong activity against MRSA with an MIC of 4 µg/mL. The study concluded that the unique structure contributes to its enhanced interaction with bacterial cell membranes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
